

AC710 Mesylate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AC710 Mesylate	
Cat. No.:	B1505934	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC710 mesylate is a potent, orally bioavailable inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. Its discovery marked a significant advancement in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of **AC710** mesylate, tailored for researchers and professionals in the field of drug development.

Discovery and Preclinical Development

AC710 was identified through a systematic lead optimization program aimed at improving the physicochemical and pharmacokinetic properties of a globally selective kinase inhibitor scaffold. The initial lead molecule underwent structural modifications to enhance its potency and selectivity, culminating in the selection of compound 22b, later designated as AC710.[1] The mesylate salt form was chosen to improve aqueous solubility and oral bioavailability.[2]

Preclinical evaluation of AC710 demonstrated its efficacy in various disease models. In a mouse tumor xenograft model using the human leukemia cell line MV4-11, which is dependent on the FLT3 kinase, AC710 induced complete tumor regression at doses of 3 and 30 mg/kg.[2] [3] Furthermore, in a mouse model of collagen-induced arthritis, AC710 exhibited a significant, dose-dependent reduction in joint swelling and inflammation, with efficacy comparable or



superior to dexamethasone at well-tolerated doses.[3] These promising preclinical results, coupled with a favorable in vivo tolerability profile in rats, led to the selection of AC710 as a preclinical development candidate.[1][2]

Mechanism of Action and Signaling Pathways

AC710 is a globally selective inhibitor of the PDGFR family of receptor tyrosine kinases.[1] It exhibits potent inhibitory activity against several key kinases implicated in cancer and inflammation.

Target Kinase Inhibition

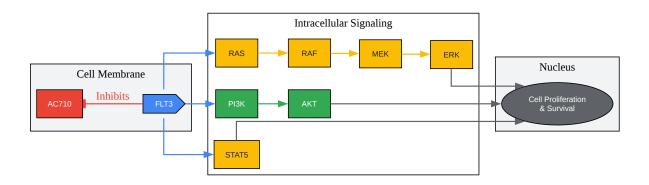
AC710 demonstrates low nanomolar potency against the following kinases:

Target Kinase	Kd (nM)
FLT3	0.6
CSF1R	1.57
KIT	1.0
PDGFRα	1.3
PDGFRβ	1.0

Table 1: Kinase inhibition profile of AC710.[3]

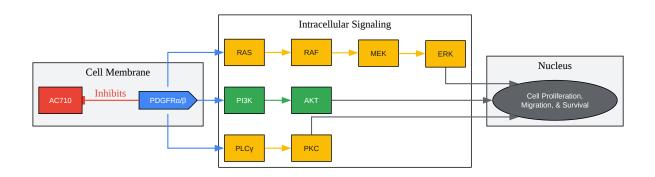
By inhibiting these kinases, AC710 disrupts the downstream signaling cascades that drive cell proliferation, survival, and inflammation. The following diagrams illustrate the key signaling pathways modulated by AC710.





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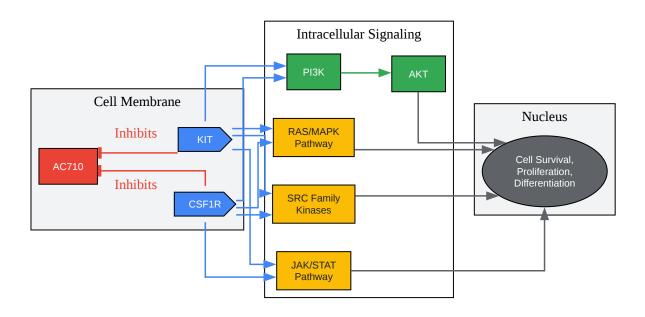
FLT3 Signaling Pathway Inhibition by AC710.



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PDGFR Signaling Pathway Inhibition by AC710.





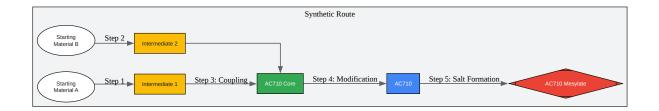
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KIT and CSF1R Signaling Pathway Inhibition by AC710.

Synthesis of AC710 Mesylate

The synthesis of AC710 can be achieved through a multi-step process, beginning with the coupling of key intermediates. While the specific, detailed protocol for AC710 is proprietary, a general synthetic scheme based on the synthesis of structurally related compounds is presented below.





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References

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- To cite this document: BenchChem. [AC710 Mesylate: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1505934#ac710-mesylate-discovery-and-synthesis]

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